molecular formula C19H23N3O3S2 B2980535 (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1070958-20-1

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2980535
CAS No.: 1070958-20-1
M. Wt: 405.53
InChI Key: LXYHBBIZKOBHKL-VXPUYCOJSA-N
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Description

(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Acetylcholinesterase Inhibition

The compound is a high affinity reversible inhibitor of acetylcholinesterase (AChE), as demonstrated by studies involving related structures. While specific research on this exact compound was not found, studies on closely related molecules highlight the potential application of such compounds in neuroscience, particularly in exploring therapeutic options for neurodegenerative diseases such as Alzheimer's. For instance, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole has been synthesized and evaluated for in vivo imaging studies of AChE in the mammalian brain, showing good blood-brain permeability but uniform regional brain distribution, suggesting limitations for imaging applications but potential for therapeutic intervention (C. Brown-Proctor et al., 1999).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural features with the compound of interest, indicates the potential for these molecules to act as selective class III agents for cardiac electrophysiological modulation. These findings suggest that similar compounds could be developed into novel therapeutic agents for treating arrhythmias, highlighting the importance of such molecules in cardiovascular research (T. K. Morgan et al., 1990).

Antimicrobial and Antifungal Activity

Compounds with the benzothiazole and piperidine moieties have been shown to possess significant antimicrobial and antifungal activities. For example, new piperidine substituted benzothiazole derivatives have been synthesized and found to exhibit good antibacterial and antifungal properties. This suggests that (Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide and similar compounds could be explored for potential applications in combating infectious diseases (S. Shafi et al., 2021).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, show promising activity against Mycobacterium tuberculosis, indicating the potential of similar compounds in the treatment of tuberculosis. This highlights the compound's relevance in the development of new antituberculosis agents (V. U. Jeankumar et al., 2013).

Anticancer Activity

The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for anticancer activity reveal the potential of piperidine-based compounds in cancer therapy. Some synthesized compounds have shown strong anticancer activities relative to doxorubicin, a commonly used chemotherapy drug, suggesting that this compound could be investigated for its anticancer properties (A. Rehman et al., 2018).

Properties

IUPAC Name

N-(6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-4-10-22-16-9-8-14(5-2)12-17(16)26-19(22)20-18(23)15-7-6-11-21(13-15)27(3,24)25/h1,8-9,12,15H,5-7,10-11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYHBBIZKOBHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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